(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3/c1-28-21-4-2-3-19(14-21)26-23(27)12-7-16-5-10-20(11-6-16)29-15-17-8-9-18(24)13-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFITXCVHHJBNMO-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-(2,4-dichlorobenzyl)oxy benzaldehyde from 2,4-dichlorobenzyl alcohol and benzaldehyde under basic conditions.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-methoxyphenylamine in the presence of a suitable catalyst to form the desired propenamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural/functional differences:
Key Trends in Bioactivity and Design
Substituent Effects on Target Binding: Chlorine/Bromine: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the 4-bromobenzyl analog (). Methoxy Positioning: The 3-methoxyphenyl group (target compound) vs.
TRPV1 Antagonism :
- SB-366791 () and the target compound share a 3-methoxyphenyl amide group, critical for TRPV1 binding. However, the target’s dichlorobenzyloxy group may confer higher potency due to increased van der Waals interactions.
Solubility and Pharmacokinetics: Compounds with polar groups (e.g., dimethylamino propyl in ) exhibit improved aqueous solubility, whereas halogenated analogs (e.g., 4-bromobenzyl in ) face challenges in formulation.
Clinical Relevance: XCT790 () demonstrates the impact of cyano and thiadiazole groups on target selectivity (ERRα vs. TRPV1), highlighting the scaffold’s versatility.
Biological Activity
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide, also known as a derivative of propenamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C25H23Cl2NO4
- Molecular Weight : 479.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage in pathogenic organisms.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of propenamide can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential is another notable aspect. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests that this compound may serve as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties against a range of pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Comparative studies with known antimicrobial agents show promising results, indicating that this compound could be effective against resistant strains .
Case Studies and Research Findings
Q & A
What are the key synthetic methodologies for preparing (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including etherification, amidation, and stereoselective coupling. For example:
- Etherification : Introduce the 2,4-dichlorobenzyl group to the phenolic oxygen via nucleophilic substitution under alkaline conditions. This step may use 2,4-dichlorobenzyl chloride and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .
- Amidation : Couple the resulting intermediate with 3-methoxyaniline using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in dichloromethane or THF. Temperature control (0–25°C) is critical to minimize side reactions .
- Stereoselective control : Ensure the (E)-configuration of the propenamide moiety by optimizing reaction time, temperature, and catalysts (e.g., acetic acid as a proton source) during the final coupling step .
Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign aromatic/amide protons. For example, the 3-methoxyphenyl group shows a singlet for the OCH₃ proton at ~3.8 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and verify connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the dichlorobenzyl and propenamide moieties .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient .
How can researchers evaluate the compound's biological activity in antiviral or anticancer assays?
Answer:
- Antiviral Screening :
- Anticancer Profiling :
- Enzyme Inhibition : Perform fluorescence-based kinase assays (e.g., EGFR-TK) using ATP-competitive binding protocols .
What computational strategies are recommended for studying this compound's binding interactions with biological targets?
Answer:
- Molecular Docking :
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
- QSAR Modeling : Derive structural descriptors (e.g., logP, polar surface area) to correlate with bioactivity data from analogues .
How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Answer:
- Analog Synthesis : Modify substituents systematically:
- Bioassay Correlation : Test analogues in parallel assays (e.g., kinase profiling, cytotoxicity) to identify key pharmacophores. For example, bulkier substituents may enhance EGFR selectivity over HER2 .
What methodologies are suitable for investigating metabolic stability and toxicity?
Answer:
- Metabolic Stability :
- Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Identify metabolites (e.g., O-demethylation, amide hydrolysis) .
- Toxicity Screening :
- In vitro : Measure mitochondrial membrane potential (JC-1 staining) and ROS production in HepG2 cells .
- In vivo : Perform acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, AST) .
How can researchers resolve contradictions in biological activity data across different studies?
Answer:
- Assay Standardization :
- Data Normalization :
- Mechanistic Follow-Up :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
